Scientific Field: Agronomy
Application Summary: Furilazole is used as a herbicide safener, a type of agrochemical that selectively protects crop plants from herbicide injury without affecting the herbicidal efficacy.
Methods of Application: Furilazole can be applied to seeds via pre-sowing seed treatments.
Results or Outcomes: The use of Furilazole as a safener allows for the safe use of certain herbicides in crops, broadening the spectrum of herbicide use.
Scientific Field: Plant Science
Application Summary: Furilazole provides protection against the herbicides acetochlor and sulfonylureas, particularly halosulfuron.
Results or Outcomes: The use of Furilazole allows for the safe use of acetochlor and sulfonylureas in certain crops, reducing herbicide-induced toxicity.
Scientific Field: Soil Science
Application Summary: Furilazole can counteract the residual activity of soil-applied persistent herbicides such as triazines in crop rotation systems.
Results or Outcomes: The use of Furilazole allows for the safe rotation of crops in fields where persistent herbicides have been applied.
Scientific Field: Weed Science
Results or Outcomes: The use of Furilazole allows for the safe use of a broader range of herbicides in minor crops.
Scientific Field: Plant Physiology
Application Summary: Furilazole can enhance the metabolism of herbicides in crops.
Results or Outcomes: The use of Furilazole can increase the rate at which crops metabolize herbicides, thereby reducing the phytotoxic effects of the herbicides.
Furilazole is a chemical compound with the molecular formula C₁₁H₁₃Cl₂NO₃. It is classified as a dichloroacetamide herbicide safener, primarily used in agriculture to enhance the efficacy of certain herbicides by protecting crops from their phytotoxic effects. The compound is characterized by its oxazolidine structure, which contributes to its biological activity and reactivity in various chemical environments .
Furilazole demonstrates notable biological activity as a safener in agricultural applications. It enhances the tolerance of crops to herbicides by mitigating their toxic effects. Studies have shown that it can influence various physiological processes in plants, including root and coleoptile absorption mechanisms . Additionally, furilazole has been assessed for its toxicity and potential environmental impact, revealing harmful effects on aquatic life and possible allergenic properties in humans .
Furilazole can be synthesized through multiple methods. One common approach involves the reaction of furfural with dichloroacetyl chloride in the presence of a base. Another method includes the use of 2-amino-1-furan-2-yl-ethanol as a precursor, which undergoes specific transformations to yield furilazole . These synthesis routes highlight the compound's versatility and potential for optimization in industrial applications.
Research on interaction studies involving furilazole indicates its role in modulating the phytotoxicity of various herbicides. By applying furilazole alongside specific herbicides, studies have demonstrated improved crop safety and reduced phytotoxic effects. Furthermore, interactions with soil microorganisms and other environmental factors are critical for understanding its fate and behavior in agricultural ecosystems .
Furilazole shares similarities with several other compounds within the dichloroacetamide class of herbicide safeners. Below is a comparison highlighting its uniqueness:
Furilazole's unique oxazolidine structure allows for specific reactivity patterns that differentiate it from other compounds in this category. Its ability to enhance herbicide efficacy while providing crop protection underscores its importance in agricultural chemistry.
Irritant;Environmental Hazard